REACTION_CXSMILES
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[CH2:1]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1)[CH2:2][CH2:3][CH3:4]>C1COCC1>[CH2:1]([C:5]1[CH:6]=[CH:7][C:8]([CH2:9][NH2:10])=[CH:11][CH:12]=1)[CH2:2][CH2:3][CH3:4]
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Name
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|
Quantity
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3.63 g
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Type
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reactant
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Smiles
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C(CCC)C1=CC=C(C#N)C=C1
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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BH3-methyl sulfide
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Quantity
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15 mL
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Type
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reactant
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Smiles
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|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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equipped with a vigreux column and short-path distillation head
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Type
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TEMPERATURE
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Details
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The solution was heated
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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DISTILLATION
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Details
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Methyl sulfide was distilled off from the reaction mixture over 1 h
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Duration
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1 h
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Type
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ADDITION
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Details
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Aqueous HCl (6N, 25 mL) was added slowly via an addition funnel
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 30 minutes
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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The reaction was cooled to 0° C.
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Type
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ADDITION
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Details
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NaOH (7.0 g) was added portionwise
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Type
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EXTRACTION
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Details
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The aqueous solution was extracted with EtOAc (3×)
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Type
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DRY_WITH_MATERIAL
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Details
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the organic solution was dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
|
Type
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CUSTOM
|
Details
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The product (4.01 g) was used in the next step without further purification
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Name
|
|
Type
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|
Smiles
|
C(CCC)C1=CC=C(CN)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |